![molecular formula C21H34O5 B3026355 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoicacid,methylester CAS No. 97589-07-6](/img/structure/B3026355.png)
5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoicacid,methylester
Overview
Description
The compound “5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester” is also known as Lipoxin B4 . It is a positional isomer of LXA4 and is produced by the metabolism of 15-HETE or 15 (S)-HpETE by human leukocytes .
Molecular Structure Analysis
The molecular formula of Lipoxin B4 is C20H32O5 . The InChI code and SMILES representation are also available .Physical And Chemical Properties Analysis
Lipoxin B4 has a molecular weight of 352.5 . It has a solubility of >50 mg/ml in DMF and Ethanol, and >1 mg/ml in PBS pH 7.2 . The exact mass is 352.224975 .Scientific Research Applications
- Application : LXB4 methyl ester exhibits potent anti-inflammatory properties. It inhibits pro-inflammatory factors, stimulates anti-inflammatory factors, and suppresses neutrophil-mediated inflammation . Researchers have explored its potential in various contexts, including intestinal inflammation, joint health, lung diseases, and atherosclerosis .
- Evidence : Studies suggest that LXB4 methyl ester treatment in the hippocampus improves cognitive function through MAPK1/3 phosphorylation and NRF2 activation . Its anti-inflammatory effects may contribute to neuroprotection.
- Impact : LXB4 methyl ester’s modulation of transcription factors (NF-κB, AP-1) and its anti-inflammatory properties may influence cancer progression .
- Diabetes and Kidney Disease : LXB4 methyl ester may play a role in diabetes-associated kidney disease .
- Type II Diabetes : LXs, including LXB4 methyl ester, have been associated with type II diabetes . Further research could explore their impact on glucose homeostasis.
- Chemical Stability : Researchers have synthesized stable analogues of LXB4, replacing the triene core with aromatic or heteroaromatic rings. These analogues aim to improve chemical stability and metabolic resistance .
Anti-Inflammatory Effects
Neuroprotection
Cancer Research
Metabolic Disorders
Synthetic Analogues
properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoxin B4 methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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